molecular formula C13H11Br2N B14728134 2-(1,2-Dibromo-2-phenylethyl)pyridine CAS No. 6294-62-8

2-(1,2-Dibromo-2-phenylethyl)pyridine

Cat. No.: B14728134
CAS No.: 6294-62-8
M. Wt: 341.04 g/mol
InChI Key: KFSIDJQXMLKJRU-UHFFFAOYSA-N
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Description

2-(1,2-Dibromo-2-phenylethyl)pyridine is a brominated pyridine derivative characterized by a phenylethyl group substituted with two bromine atoms at the 1- and 2-positions. This compound’s structure combines the aromaticity of pyridine with the steric and electronic effects of bromine substituents, making it a candidate for applications in medicinal chemistry, material science, and catalysis. Its synthesis typically involves bromination of precursor pyridine derivatives or coupling reactions under controlled conditions.

Properties

CAS No.

6294-62-8

Molecular Formula

C13H11Br2N

Molecular Weight

341.04 g/mol

IUPAC Name

2-(1,2-dibromo-2-phenylethyl)pyridine

InChI

InChI=1S/C13H11Br2N/c14-12(10-6-2-1-3-7-10)13(15)11-8-4-5-9-16-11/h1-9,12-13H

InChI Key

KFSIDJQXMLKJRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=N2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dibromo-2-phenylethyl)pyridine typically involves the bromination of a precursor compound. One common method is the bromination of 2-phenylethylpyridine using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions, such as temperature, pressure, and bromine concentration, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dibromo-2-phenylethyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,2-Dibromo-2-phenylethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-dibromo-2-phenylethyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

  • Brominated Pyridines : Bromine atoms in pyridine derivatives significantly influence reactivity. For example, 2-(imidazo[1,2-b]pyridine) derivatives with bromine substituents exhibit altered fluorescence quantum yields (φ) and radiative decay constants (krad). Quaternization of pyridinic nitrogen in these compounds reduces φ from ~22% to <5% and lowers k.="" bromine’s="" by="" effects="" electron-withdrawing="" highlighting="" li="" sub>="" ~50%,="">
  • Phenylethyl-Substituted Analogues : Diphenidine isomers (e.g., 1-(1,2-diphenylethyl)piperidine and 1-(2,2-diphenylethyl)pyrrolidine) demonstrate how substituent positioning affects physicochemical properties. The 1,2-diphenylethyl configuration increases steric hindrance, reducing solubility compared to 2,2-substituted isomers .
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Table 1: Key Properties of Brominated Pyridine Derivatives
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Compound Fluorescence Quantum Yield (φ) Radiative Decay Constant (krad, s<sup>−1</sup>) Solubility in DCM
2-(imidazo[1,2-b]pyridine) (1) 22% 3.65 × 10<sup>7</sup> High
Quaternized Derivative (1q) <5% 1.73 × 10Moderate
Diphenidine Isomers N/A N/A Low (1,2-subst.)

Optical and Electronic Properties

  • Charge Transfer and Absorption : Brominated pyridines, such as 2-(imidazo[1,2-b]pyridine) derivatives, exhibit bathochromic shifts (~50–90 nm) in UV-Vis spectra upon quaternization due to charge transfer transitions. Similar shifts are expected in 2-(1,2-Dibromo-2-phenylethyl)pyridine due to bromine’s electron-withdrawing nature .
  • Solid-State Behavior : Polystyrene (PS) matrices reduce aggregation in 2-(imidazo[1,2-b]pyridine) derivatives, shifting emission spectra by 40–60 nm. This suggests that this compound may require similar stabilization for optoelectronic applications .

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